molecular formula C8H16ClNO3 B2867864 Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate;hydrochloride CAS No. 2155852-00-7

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate;hydrochloride

Cat. No. B2867864
CAS RN: 2155852-00-7
M. Wt: 209.67
InChI Key: UXWKNONXFTXGEO-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate;hydrochloride” is a chemical compound with the CAS number 2155852-00-7 . It has a molecular weight of 209.67 and a molecular formula of C8H16ClNO3 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl ring, a methyl ester group, and an amino group . The InChI code for this compound is 1S/C8H15NO3.ClH/c1-12-8(11)7(9)5-2-3-6(10)4-5;/h5-7,10H,2-4,9H2,1H3;1H .

Scientific Research Applications

Synthesis of Complex Molecules

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride is involved in the synthesis of complex molecules, particularly in the field of organic chemistry and drug discovery. For instance, it has been used in the total synthesis of euonymine and euonyminol octaacetate, compounds with distinct biological activities, such as anti-HIV and P-glycoprotein inhibitory effects. The synthesis process showcases the compound's utility in creating highly stereocontrolled and functionalized molecules, emphasizing its role in developing potential therapeutic agents (Wang et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, derivatives of methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride have been employed for the determination of aminosugar linkages in glycolipids. This application is crucial for understanding the structural aspects of biological molecules, which can influence their biological functions and interactions. The method involves gas chromatography-mass spectrometric identification of partially methylated aminosugars, demonstrating the compound's role in detailed structural analysis of complex biomolecules (Stellner et al., 1973).

NMR Spectroscopy

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride and its derivatives have also been utilized in nuclear magnetic resonance (NMR) spectroscopy studies. These studies focus on the conformational analysis of cyclohexane compounds, aiding in the understanding of molecular geometry, conformation, and dynamics. This research is essential for the development of new materials and pharmaceuticals, where molecular structure directly impacts function (Anet et al., 1963).

Peptide Synthesis

The compound's role extends to peptide synthesis, where it facilitates the quantitative retention of configuration in constructing peptides. This application is critical in the development of peptide-based therapeutics, highlighting the compound's utility in synthesizing biologically active peptides with precise stereochemistry (Bello et al., 1969).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-2-(3-hydroxycyclopentyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-12-8(11)7(9)5-2-3-6(10)4-5;/h5-7,10H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWKNONXFTXGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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